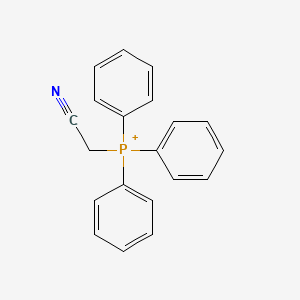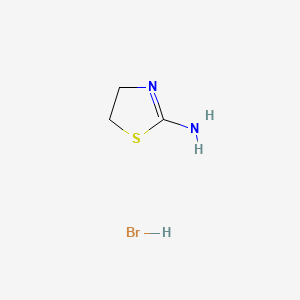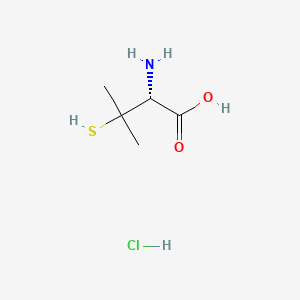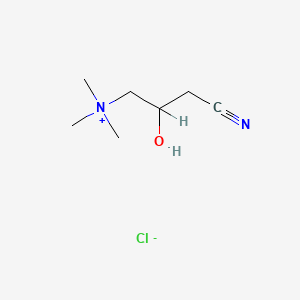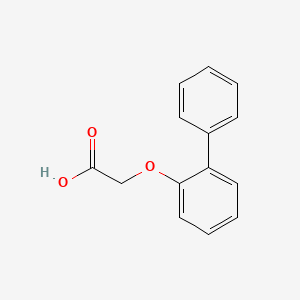
(Biphenyl-2-yloxy)acetic acid
Übersicht
Beschreibung
(Biphenyl-2-yloxy)acetic acid is a chemical compound that belongs to the class of organic compounds known as biphenyls, which contain a biphenyl moiety with an acetic acid substitution. This structure is a key feature in various molecules with potential biological activities, including anti-inflammatory properties as seen in substituted (2-phenoxyphenyl)acetic acids .
Synthesis Analysis
The synthesis of biphenyl derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, biphenyl-4,4'-diacetic acid, a related compound, was synthesized using a three-stage organic strategy, which included various spectroscopic techniques to characterize the product . Similarly, substituted (2-phenoxyphenyl)acetic acids were synthesized for their anti-inflammatory activity, with halogen substitution enhancing their activity .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. For example, biphenyl-4,4'-diacetic acid crystallizes in the monoclinic P21/c space group, with intermolecular hydrogen bonding observed between the carboxylic groups . The structure of (2-methylphenoxy)acetic acid also features dimeric hydrogen bonding involving the carboxylate groups .
Chemical Reactions Analysis
The chemical reactivity of biphenyl-2-yloxy acetic acid derivatives can be influenced by the substituents on the phenyl rings. For example, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid, demonstrating the influence of electron-withdrawing and electron-donating substituents on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are closely related to their molecular structure. The thermal stability of biphenyl-4,4'-diacetic acid was demonstrated through thermogravimetric analysis, indicating its considerable thermal stability . The crystal structure of (2-methylphenoxy)acetic acid revealed the presence of C—H⋯O hydrogen bonding, which contributes to the stability of the structure .
Wissenschaftliche Forschungsanwendungen
Biotransformation and Environmental Applications
- Biotransformation of Biphenyl : Research demonstrates that the fungus Paecilomyces lilacinus can metabolize biphenyl, a component related to (Biphenyl-2-yloxy)acetic acid, through initial oxidation and hydroxylation, leading to the formation of di- and trihydroxylated metabolites. This process results in ring cleavage products, indicating a potential application in environmental bioremediation of biphenyl compounds (Gesell, Hammer, Specht, Francke, & Schauer, 2001).
Chemical Synthesis and Characterization
- Chiral Auxiliary Compound : Hydroxyphosphinylacetic acid, structurally related to (Biphenyl-2-yloxy)acetic acid, shows promise as a versatile chiral auxiliary for the separation of diastereomeric alcohols and amines, indicating its utility in the synthesis of enantiomerically pure compounds (Majewska, 2019).
- Synthesis and Structural Analysis : The synthesis and structural characterization of biphenyl-4,4′-diacetic acid, a derivative of (Biphenyl-2-yloxy)acetic acid, have been detailed, highlighting its potential in the development of novel compounds with tailored physical and chemical properties (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).
Biological and Medicinal Applications
- Antibacterial and Antifungal Activities : Metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid have been studied, showing significant antibacterial and antifungal activities, which could be of interest in the development of new antimicrobial agents (Hussien, Fathalla, Mahmoud, & Megahed, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-phenylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKUMOXHJKKTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277241 | |
| Record name | (biphenyl-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-2-yloxy)acetic acid | |
CAS RN |
5348-75-4 | |
| Record name | 5348-75-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (biphenyl-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



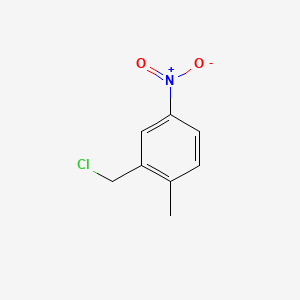

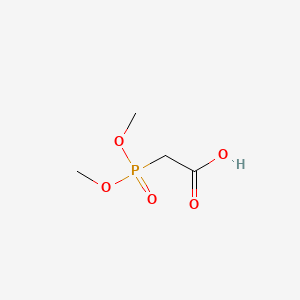
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
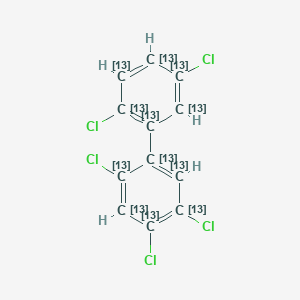
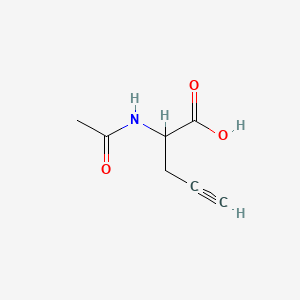
![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
